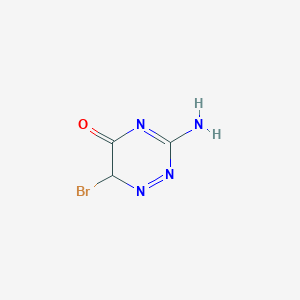

3-amino-6-bromo-6H-1,2,4-triazin-5-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H3BrN4O |

|---|---|

Molecular Weight |

190.99 g/mol |

IUPAC Name |

3-amino-6-bromo-6H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C3H3BrN4O/c4-1-2(9)6-3(5)8-7-1/h1H,(H2,5,6,9) |

InChI Key |

ZWLJNODQBLROBI-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=O)N=C(N=N1)N)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies

Reactivity Profile of the 1,2,4-Triazin-5-one Nucleus

The 1,2,4-triazine (B1199460) ring is a key structural motif in a multitude of heterocyclic compounds. ijpsr.info Its reactivity is significantly influenced by the presence of three nitrogen atoms within the six-membered ring.

The 1,2,4-triazine nucleus is characterized as an electron-deficient system. This property arises from the presence of multiple electronegative nitrogen atoms, which withdraw electron density from the ring's carbon atoms. nih.gov This electron deficiency makes the triazine ring susceptible to attack by nucleophiles. researchgate.netacs.org The system's π-acidity is a critical factor in its reactivity, influencing its interactions in various chemical transformations. acs.org For instance, the electron-deficient character of 1,2,4-triazines allows them to participate as azadienes in inverse electron demand Diels-Alder reactions, a powerful tool in heterocyclic synthesis. nih.gov The reactivity can be further modulated by substituents on the ring; electron-donating groups can somewhat mitigate the electron deficiency, affecting reaction rates and pathways. nih.gov

Tautomerism is a significant consideration in the chemistry of 1,2,4-triazin-5-ones. For the parent compound, 3-amino-1,2,4-triazin-5-one, several tautomeric forms are possible. Computational studies, including ab initio calculations, have been performed to determine the most stable isomer. researchgate.net These studies indicate that the 3-amino-1,2,4-triazin-5(2H)-one tautomer is the most predominant and stable form. researchgate.net This stability has implications for the compound's structural geometry and reactivity, as the position of the protons influences bond lengths, bond angles, and the availability of lone pairs for chemical reactions. Other potential tautomers, such as the 5(4H)-one and various hydroxy-imino forms, are considered to be of higher energy and thus less populated under normal conditions. researchgate.netacs.org

Transformations Involving the 3-Amino Group

The 3-amino group is a primary site for derivatization, acting as a versatile nucleophilic handle for a wide range of chemical modifications. researchgate.net Its presence allows for the introduction of diverse substituents and the construction of annulated heterocyclic systems. researchgate.netafricaresearchconnects.com

The nucleophilic character of the exocyclic amino group facilitates reactions with various electrophiles, leading to N-substituted derivatives.

Acylation: The 3-amino group readily undergoes acylation with reagents such as benzoyl chlorides and phenyl isocyanates. researchgate.netafricaresearchconnects.combohrium.com These reactions typically proceed smoothly to yield the corresponding benzoylated and monoureido derivatives, respectively. africaresearchconnects.com

Alkylation: Alkylation reactions introduce alkyl groups onto the triazine scaffold. While alkylation can occur at different positions on the ring, specific conditions can direct it to the desired atom. researchgate.netbohrium.comacs.org

Arylation: Modern cross-coupling methodologies have been applied to arylate amino-triazine systems. For instance, palladium-catalyzed reactions, such as Suzuki couplings with boronic acids, enable the formation of C-C bonds, attaching aryl moieties to the triazine core. researchgate.net

Table 1: Examples of Acylation, Alkylation, and Arylation Reactions

| Reaction Type | Reagent Example | Product Type | Reference(s) |

| Acylation | Benzoyl chloride | N-Benzoyl derivative | africaresearchconnects.com |

| Acylation | Phenyl isocyanate | N-Phenylureido derivative | africaresearchconnects.com |

| Arylation | Boronic acids (Pd-catalyzed) | Aryl-substituted triazine | researchgate.net |

| Alkynylation | Terminal alkynes (Pd-catalyzed) | Alkynyl-substituted triazine | researchgate.net |

The primary amino group at the C3 position can participate in condensation reactions with a variety of carbonyl compounds, including aldehydes and ketones. researchgate.netresearchgate.net This reaction typically begins with a nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate. mdpi.com Subsequent dehydration leads to the formation of a Schiff base (or anil), characterized by a C=N double bond. researchgate.net These Schiff bases are valuable intermediates themselves, often used in subsequent cyclization steps to build more complex molecular architectures. researchgate.netresearchgate.net

Table 2: Condensation Reactions with Carbonyl Compounds

| Carbonyl Compound | Intermediate | Final Product (if applicable) | Reference(s) |

| Aromatic Aldehydes | Hemiaminal | Schiff Base (Anil) | researchgate.net, mdpi.com |

| Unsaturated Ketones | Adduct | Cyclized heterocycle | researchgate.net |

| Esters of Cinnamic Acids | Adduct | Fused pyrimidinone ring | researchgate.net |

One of the most significant applications of the reactivity of 3-amino-1,2,4-triazin-5-one derivatives is in the synthesis of fused polycyclic heterocyclic systems. The amino group, often in concert with an adjacent ring nitrogen, acts as a binucleophile to react with bifunctional electrophiles, leading to the formation of new annulated rings.

Pyrimido-triazines: The construction of a pyrimidine (B1678525) ring fused to the triazine core is a common synthetic strategy. For example, reacting 3-amino-1,2,4-triazin-5-one derivatives with reagents like malononitrile (B47326) and an aldehyde can lead to the formation of pyrimido[2,1-c] researchgate.netresearchgate.netresearchgate.nettriazine systems through a one-pot Knoevenagel condensation and subsequent cyclization. researchgate.net Other routes involve the cyclization of aminomethyl derivatives to yield pyrimido[2,1-f] researchgate.netresearchgate.netresearchgate.nettriazines. nih.gov These reactions are pivotal for creating diverse libraries of fused heterocycles. rsc.orgnih.gov

Imidazo-triazines: The fusion of an imidazole (B134444) ring results in imidazo[2,1-c] researchgate.netresearchgate.netresearchgate.nettriazine derivatives. ijpsr.inforesearchgate.net This is typically achieved by reacting the 3-amino-triazine with α-halocarbonyl compounds such as phenacyl bromides or chloroacetyl chloride. researchgate.net The reaction proceeds via an initial N-alkylation of the amino group or a ring nitrogen, followed by an intramolecular cyclization to form the five-membered imidazole ring. rsc.org

Triazino-triazines and Other Fused Systems: Further elaboration can lead to the formation of larger fused systems. Reaction with appropriate precursors can yield triazino[4,3-b] researchgate.netresearchgate.netresearchgate.nettriazines or triazino[3,4-b] researchgate.netresearchgate.netresearchgate.netthiadiazines. researchgate.net The versatility of the 3-amino-1,2,4-triazine scaffold allows for its incorporation into a wide array of other fused systems, including triazolo-, pyrazolo-, and thiazino-fused triazines, demonstrating its importance as a building block in synthetic heterocyclic chemistry. beilstein-journals.orgnih.govnih.govnih.gov

Table 3: Synthesis of Fused Heterocyclic Systems from 3-Amino-1,2,4-triazine Derivatives

| Target Fused System | Typical Reagents | Resulting Ring System | Reference(s) |

| Pyrimido-triazine | Aldehyde, Malononitrile | Pyrimido[2,1-c] researchgate.netresearchgate.netresearchgate.nettriazine | researchgate.net |

| Pyrimido-triazine | Acylated amino esters, Hydrazine (B178648) | Pyrimido[2,1-f] researchgate.netresearchgate.netresearchgate.nettriazine | nih.gov |

| Imidazo-triazine | Phenacyl bromide, Chloroacetyl chloride | Imidazo[2,1-c] researchgate.netresearchgate.netresearchgate.nettriazine | researchgate.net, ijpsr.info |

| Triazino-thiadiazine | Phenacyl halides (under cyclizing conditions) | Triazino[3,4-b] researchgate.netresearchgate.netresearchgate.netthiadiazine | researchgate.net |

Derivatization for Structure-Activity Relationship (SAR) Studies

Systematic derivatization of the 3-amino-6-bromo-6H-1,2,4-triazin-5-one core is a cornerstone of medicinal chemistry efforts to discover and optimize biologically active compounds. The reactions described above are instrumental in generating focused libraries of analogs for SAR studies.

The development of a comprehensive SAR is achieved by systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity. nih.gov The cross-coupling reactions at the 6-position are particularly valuable for this purpose, allowing for the exploration of how different substituents influence potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

For example, a Suzuki coupling campaign could introduce a series of substituted phenyl rings at the C6-position to probe:

Steric Effects : Introducing bulky groups (e.g., tert-butyl) versus smaller groups (e.g., methyl).

Electronic Effects : Comparing electron-donating groups (e.g., methoxy) with electron-withdrawing groups (e.g., trifluoromethyl or nitro).

Lipophilicity : Modulating the hydrophobicity of the molecule by adding nonpolar or polar substituents.

This systematic approach helps to identify the key physicochemical properties required for optimal interaction with a biological target. nih.govnih.gov

Table 3: Hypothetical SAR Exploration at the C6-Position via Suzuki Coupling

| C6-Substituent (R) | Electronic Effect | Steric Bulk | Potential Impact on Activity |

|---|---|---|---|

| -Phenyl | Neutral | Moderate | Baseline activity |

| -4-Methoxyphenyl | Electron-donating | Moderate | May enhance activity through H-bond acceptance |

| -4-Chlorophenyl | Electron-withdrawing | Moderate | May alter binding mode or metabolic stability |

| -4-(Trifluoromethyl)phenyl | Strongly electron-withdrawing | Large | Probes tolerance for bulky, lipophilic groups |

Beyond the initial introduction of substituents, further chemical modifications can be performed to fine-tune pharmacological properties. This "side chain elaboration" is a key strategy for optimizing lead compounds. scirp.org For instance, a substituent introduced at the 6-position can be designed to include a reactive handle for further derivatization.

Examples include:

Alkylation/Acylation : A 6-(4-hydroxyphenyl) derivative, synthesized via Suzuki coupling, can be further elaborated by alkylating or acylating the phenolic hydroxyl group. This allows for the introduction of various side chains to improve solubility, modulate lipophilicity, or extend into new binding pockets of a target protein.

Amide Coupling : If a 6-(4-carboxyphenyl) analog is synthesized, the carboxylic acid can be coupled with a diverse range of amines to generate a library of amides, introducing new functional groups and interaction points.

Click Chemistry : A 6-ethynyl derivative, produced from a Sonogashira reaction, is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the efficient conjugation of the triazine core to other molecules, such as amino acids, peptides, or solubility-enhancing tags. mdpi.com

These multi-step derivatization strategies provide a powerful toolkit for researchers to systematically modulate the properties of the 3-amino-1,2,4-triazine scaffold, guiding the development of compounds with improved therapeutic potential. nih.govnih.gov

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise environment of each proton and carbon atom can be determined.

¹H NMR Spectroscopy for Proton Environment Analysis

In the ¹H NMR spectrum of 3-amino-6-bromo-6H-1,2,4-triazin-5-one, distinct signals corresponding to the different types of protons are expected. The protons of the primary amino group (-NH₂) would likely appear as a broad singlet in a downfield region, typically between 5.0 and 8.0 ppm, due to nitrogen's electronegativity and potential hydrogen bonding. The proton attached to the nitrogen at the 6-position (N-H) of the triazine ring is also expected to be in a downfield region, potentially overlapping with or appearing close to the amino proton signal. The exact chemical shift would be sensitive to the solvent used and the concentration of the sample. The proton at the 6-position (C-H) is anticipated to produce a singlet, given the absence of adjacent protons for coupling. Its chemical shift would be influenced by the adjacent bromine and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 5.0 - 8.0 | Broad Singlet |

| N₆-H | 7.0 - 9.0 | Singlet |

| C₆-H | 5.0 - 6.0 | Singlet |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, three distinct carbon signals are expected, corresponding to the three carbon atoms in the triazine ring. The carbonyl carbon (C=O) at the 5-position will be the most deshielded, appearing significantly downfield, likely in the range of 160-180 ppm. The carbon atom bonded to the amino group (C-NH₂) at the 3-position would also be downfield, but to a lesser extent than the carbonyl carbon, likely between 140 and 160 ppm. The carbon atom bearing the bromine atom at the 6-position (C-Br) is expected to appear in a more upfield region compared to the other ring carbons, due to the heavy atom effect of bromine, with a predicted chemical shift in the range of 110-130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C₃ | 140 - 160 |

| C₅ | 160 - 180 |

| C₆ | 110 - 130 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While ¹H and ¹³C NMR provide information about the individual nuclei, two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In this specific molecule, with expected singlet signals, COSY would primarily serve to confirm the absence of scalar couplings between the different protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the C₆-H proton signal to the C₆ carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrations of Amino, Carbonyl, and Heterocyclic Moieties

The IR spectrum of this compound would exhibit several key absorption bands. The N-H stretching vibrations of the primary amino group (-NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the secondary amine within the ring would also appear in this region. A strong absorption band corresponding to the C=O stretching vibration of the carbonyl group at the 5-position is anticipated in the range of 1650-1750 cm⁻¹. The C=N and N=N stretching vibrations of the triazine ring would likely produce a series of absorptions in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Amine (N-H) | N-H Stretch | 3200 - 3400 | Medium |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1750 | Strong |

| Triazine Ring | C=N, N=N Stretch | 1500 - 1650 | Medium-Strong |

| Bromoalkane (C-Br) | C-Br Stretch | 500 - 700 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected, and its mass-to-charge ratio (m/z) would confirm the molecular formula. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways. A common fragmentation would be the loss of the bromine atom, resulting in a significant [M-Br]⁺ peak. Other potential fragmentations could include the loss of carbon monoxide (CO) from the carbonyl group, leading to an [M-CO]⁺ peak, or the cleavage of the triazine ring, resulting in smaller fragment ions. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M+2]⁺ | Isotopic peak due to ⁸¹Br |

| [M-Br]⁺ | Loss of a bromine radical |

| [M-CO]⁺ | Loss of carbon monoxide |

| [M-HCN]⁺ | Loss of hydrogen cyanide |

By integrating the data obtained from these diverse spectroscopic methodologies, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique elemental formula.

For this compound (C₃H₃BrN₄O), HRMS analysis would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom, which has two naturally abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The instrument would detect the mass of the protonated molecular ion, [M+H]⁺, as two distinct peaks of nearly equal intensity, separated by approximately 2 Da. The measured exact masses of these ions can be compared to the theoretically calculated values to confirm the elemental formula C₃H₃BrN₄O.

Interactive Table: Theoretical HRMS Data for [C₃H₃BrN₄O+H]⁺ Below are the calculated exact masses for the protonated molecular ions of this compound, corresponding to the two stable isotopes of bromine.

| Ion Formula | Isotope | Calculated m/z |

| [C₃H₄⁷⁹BrN₄O]⁺ | ⁷⁹Br | 190.9566 |

| [C₃H₄⁸¹BrN₄O]⁺ | ⁸¹Br | 192.9546 |

X-ray Crystallography for Definitive Solid-State Structure Confirmation

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise spatial coordinates of each atom in the crystal lattice can be determined.

This analysis provides definitive confirmation of the molecular connectivity, bond lengths, bond angles, and torsional angles. Furthermore, it reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing arrangement. For this compound, this method would confirm the planarity of the triazine ring, the positions of the amino and bromo substituents, and the geometry of the carbonyl group.

Interactive Table: Illustrative Crystallographic Data A typical crystallographic analysis report for a compound like this compound would include the following parameters.

| Parameter | Example Value | Description |

| Empirical Formula | C₃H₃BrN₄O | The elemental formula of the compound. |

| Crystal System | Monoclinic | The crystal system describing the unit cell shape. |

| Space Group | P2₁/c | The symmetry of the crystal lattice. |

| a (Å) | 11.38 | Unit cell dimension along the a-axis. |

| b (Å) | 6.72 | Unit cell dimension along the b-axis. |

| c (Å) | 9.45 | Unit cell dimension along the c-axis. |

| β (°) | 105.5 | The angle of the unit cell's β-axis. |

| V (ų) | 695.8 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. The 3-amino-1,2,4-triazin-5-one scaffold can exist in several tautomeric forms. X-ray crystallography is uniquely capable of identifying the specific tautomer that is present in the crystalline solid state. By precisely locating hydrogen atoms or inferring their positions from bond lengths and the geometry of intermolecular hydrogen bonds, the predominant tautomeric form can be established.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Such calculations can elucidate its electronic structure, stability, and reactivity. However, specific studies detailing these aspects for 3-amino-6-bromo-6H-1,2,4-triazin-5-one could not be identified.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not available in the surveyed literature. This data is crucial for predicting a molecule's chemical reactivity and kinetic stability.

Energetics and Stability of Conformers and Tautomers

The potential for conformational and tautomeric isomerism is a key characteristic of many heterocyclic compounds. Computational studies are essential for determining the relative energies and stabilities of these different forms. No specific research detailing the energetics and stability of conformers and tautomers of this compound has been published.

Reaction Pathway and Mechanism Elucidation

Theoretical elucidation of reaction pathways provides invaluable insight into the synthesis and chemical transformations of a compound. While this compound is known as a synthetic intermediate, computational studies detailing the mechanisms of reactions in which it participates are not documented.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools for predicting how a molecule might interact with biological targets, guiding the design of new therapeutic agents.

Prediction of Ligand-Target Interactions with Biological Macromolecules

There are no specific molecular docking studies in the available literature that predict the interactions between this compound and any biological macromolecules. Such studies are typically performed on derivatives that are being investigated for a specific pharmacological activity.

Identification of Key Binding Hotspots and Interaction Motifs

Consequently, without docking studies, there is no information available on the key binding hotspots or specific interaction motifs for this compound with any protein or other biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the quantitative chemical structure of a compound to its biological activity. These models are instrumental in predicting the efficacy of new compounds.

Development of Predictive Models for Biological Efficacy

There are no published studies detailing the development of predictive QSAR models specifically for this compound. While general QSAR studies have been conducted on other 1,2,4-triazine (B1199460) derivatives, these models are not directly applicable to this specific compound due to the unique influence of the amino and bromo substituents at the 3- and 6-positions, respectively. The development of a predictive model would require a dataset of structurally similar compounds with measured biological activities, which is not currently available in the literature.

Design of New Compounds with Optimized Properties

The design of new compounds with optimized properties is a primary application of validated QSAR models. In the absence of such models for this compound, any design of new derivatives would be based on broader, less specific structure-activity relationships for the 1,2,4-triazine scaffold, rather than on precise, data-driven predictions for this specific molecular framework.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed insights into the conformational flexibility of a molecule and its dynamic interactions with a biological target, such as a protein receptor or enzyme.

No specific molecular dynamics simulation studies for this compound have been reported. Such studies would be invaluable for understanding its conformational preferences in different environments (e.g., in aqueous solution versus a protein's binding pocket) and for elucidating the key interactions that govern its binding affinity and selectivity for a potential biological target. The lack of this research hinders a deeper understanding of its mechanism of action at a molecular level.

Biological Activity and Mechanistic Studies Excluding Clinical Implications

General Overview of 1,2,4-Triazine (B1199460) Derivatives in Biological Contexts

The 1,2,4-triazine nucleus is a significant heterocyclic scaffold that has garnered substantial attention in medicinal chemistry due to its wide array of biological activities. researchgate.netijpsr.info These six-membered heterocyclic compounds, containing three nitrogen atoms, serve as a foundational structure for numerous pharmacologically active agents. ijpsr.inforesearchgate.net Research has demonstrated that derivatives of 1,2,4-triazine exhibit a broad spectrum of effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, antiviral, and antimalarial properties. researchgate.netijpsr.inforesearchgate.net

The versatility of the 1,2,4-triazine ring allows for structural modifications, leading to the synthesis of compounds with diverse therapeutic potential. researchgate.net Beyond the aforementioned activities, various derivatives have been investigated for analgesic, antihypertensive, cardiotonic, neuroleptic, and antiparasitic applications. ijpsr.info The ability of these compounds to interfere with various biological pathways makes them promising candidates for drug design and development. researchgate.netbohrium.com Many synthetic derivatives have been developed and evaluated in different biological models, often yielding compounds with potent and specific activities. researchgate.net

Investigations of Antimicrobial Activity (in vitro studies)

The antimicrobial potential of 1,2,4-triazine derivatives has been a subject of extensive research, with numerous studies demonstrating their efficacy against a range of pathogenic microorganisms. researchgate.nettandfonline.com

Derivatives of 1,2,4-triazine have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comrepec.orgresearchgate.net For instance, one study reported that a specific tetracyclic triazine analogue, 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine, displayed promising activity against various drug-resistant Staphylococcus aureus strains, as well as Mycobacterium tuberculosis and Bacillus anthracis. ijpsr.info

In another study, novel synthesized 1,2,4-triazine derivatives exhibited significant antibacterial action. The compound 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one, in particular, showed notable efficacy against several bacterial strains. biointerfaceresearch.com The power of the antibacterial effect is often attributed to the presence of the 1,2,4-triazine ring itself. biointerfaceresearch.com Some sulfur-containing derivatives of s-triazine have also demonstrated high inhibitory activity against bacteria such as S. aureus, B. subtilis, and M. luteus, with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 62.50 µg/mL. nih.gov

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) | Source |

|---|---|---|---|---|

| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | Klebsiella pneumoniae | 32.2 | 26.8 | biointerfaceresearch.com |

| Escherichia coli | 27.3 | 22.2 | ||

| Bacillus cereus | 25.6 | 20.1 | ||

| Compound 3b (s-Triazine derivative) | S. aureus | - | 7.81 | nih.gov |

| M. luteus | - | 31.25 |

The 1,2,4-triazine scaffold is also a key component in compounds exhibiting potent antifungal properties. researchgate.net Research has demonstrated the efficacy of these derivatives against a variety of pathogenic and saprophytic fungal strains. nih.gov

One notable study focused on the sodium salt of 3-thiolo-5-phenyl-1,2,4-triazine (I 319), which was tested against 33 different fungal strains. The in vitro results showed that the minimal inhibitory concentration (MIC) for this compound ranged from 3.1 to 25 µg/mL, indicating broad-spectrum antifungal activity. nih.gov Other studies have highlighted derivatives that are particularly effective against Candida albicans and Cryptococcus neoformans, with some compounds showing MIC values ranging from 0.0156 to 2.0 μg/mL. nih.gov Certain s-triazine hybrids have also shown considerable activity against Aspergillus niger and C. albicans, with MIC values as low as 3.12 µg/mL. mdpi.compreprints.org The structure-activity relationship studies often reveal that specific substitutions, such as halogen groups, can enhance the antifungal potency. nih.gov

| Compound/Derivative Class | Fungal Strain | MIC Range (μg/mL) | Source |

|---|---|---|---|

| 3-thiolo-5-phenyl-1,2,4-triazine (I 319) | 33 Pathogenic & Saprophytic Fungi | 3.1 - 25 | nih.gov |

| 1,2,3-benzotriazine-4-one derivatives | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | nih.gov |

| 4-Aminoquinoline-s-triazine derivatives | Candida albicans | 8 | preprints.org |

| s-Triazine-dihydropyrimidine hybrids | Candida albicans, C. glabrata, C. neoformans, A. niger | >128 | |

| Thiazolidin-4-one fused s-triazine hybrids | Aspergillus niger, Candida albicans | 3.12 - 25 | mdpi.compreprints.org |

| Indolyl 1,2,4-triazole (B32235) derivatives | Candida albicans | <0.008 - 1 | ekb.eg |

Anticancer and Antiproliferative Research (in vitro cell line and enzymatic studies)

The 1,2,4-triazine scaffold is a privileged structure in the development of anticancer agents, with numerous derivatives demonstrating significant antiproliferative activity in both enzymatic and cell-based in vitro assays. researchgate.netbohrium.comnih.gov

Derivatives of 1,2,4-triazine have been identified as potent inhibitors of several key enzymes implicated in cancer and other diseases.

Pyruvate Dehydrogenase Kinases (PDKs): PDKs are crucial regulators of cellular metabolism and are often overexpressed in aggressive cancers. nih.govmdpi.com A library of 3-amino-1,2,4-triazine derivatives has been shown to be potent and selective inhibitors of PDKs. nih.govmdpi.com Biochemical screenings revealed that these compounds dramatically decrease PDK1 catalytic activity, with IC₅₀ values in the sub-micromolar to nanomolar range (0.01 to 0.33 µM), significantly outperforming reference inhibitors like Dichloroacetic acid (DCA). mdpi.commdpi.com These findings highlight the potential of the 3-amino-1,2,4-triazine scaffold for developing novel metabolic-targeted cancer therapies. mdpi.comunipd.it

Cyclin-Dependent Kinase 2 (CDK2): CDKs are essential for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. nih.gov Certain fluorine-substituted 1,2,4-triazinones have exhibited very significant inhibitory activity against CDK2. researchgate.net Additionally, some pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazine derivatives have shown high inhibitory activity against CDK2, with one compound demonstrating 82.38% inhibition. mdpi.com These studies underscore the utility of the triazine core in designing potent cell cycle inhibitors.

D-Amino Acid Oxidase (DAAO): DAAO is a therapeutic target for neurological disorders like schizophrenia. rsc.org Several series of 1,2,4-triazine derivatives, particularly those with a 5-hydroxy-1,2,4-triazin-6(1H)-one or 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, have been developed as highly potent DAAO inhibitors, with many compounds displaying IC₅₀ values in the nanomolar range. nih.govnih.gov These inhibitors are often metabolically stable, making them promising candidates for further development. rsc.orgnih.gov

| Enzyme Target | Compound Class | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| PDK1 | 3-Amino-1,2,4-triazine derivatives | 0.01 - 0.1 µM | mdpi.com |

| PDK1 | Indolyl-7-azaindolyl triazines | 0.04 - 0.33 µM | mdpi.com |

| CDK2 | Fluorine substituted 1,2,4-triazinones | Significant Inhibition | researchgate.net |

| DAAO | 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-ones | Nanomolar range (<100 nM for many) | nih.gov |

| DAAO | 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives | 4 to 7.398 (pIC₅₀ range) | nih.gov |

The anticancer effects of 1,2,4-triazine derivatives are mediated through various mechanisms that disrupt cancer cell proliferation and survival. A primary mechanism is the induction of apoptosis, or programmed cell death. nih.govnih.gov

Studies on novel 1,2,4-triazine sulfonamide derivatives in colon cancer cells (DLD-1 and HT-29) have shown that these compounds inhibit cell viability and proliferation by inducing both the extrinsic and intrinsic apoptotic pathways. nih.gov This is associated with an increase in the activity of key executioner enzymes, caspase-8 and caspase-9. nih.gov Similarly, xanthone (B1684191) and acridone-1,2,4-triazine conjugates have been demonstrated to activate apoptotic mechanisms in glioblastoma cells. mdpi.com The evaluation of certain 1,2,4-triazine derivatives containing thiazole/benzothiazole rings also confirmed that their antiproliferative activity is linked to inducing apoptosis. nih.gov

Another identified mechanism is cell cycle arrest. Some 1,2,4-triazinone derivatives have been found to cause cell cycle arrest at the G2/M phase in breast cancer (MCF-7) cells. nih.gov This prevents the cells from dividing and proliferating. This effect can be linked to the inhibition of processes like β-tubulin polymerization, which is critical for mitotic spindle formation. nih.gov

Furthermore, the inhibition of metabolic enzymes like PDK by 3-amino 1,2,4-triazines leads to a disruption of the cancer cell's metabolic and redox balance, ultimately triggering apoptotic cell death. nih.govmdpi.com Other derivatives have been shown to inhibit crucial signaling proteins involved in cancer progression, such as mTOR, sICAM-1, and cathepsin B. nih.gov

Antiviral Activity Studies (in vitro)

The 1,2,4-triazine nucleus is a recognized pharmacophore that has been incorporated into various derivatives exhibiting a wide spectrum of antiviral activities. researchgate.netnih.govijpsr.info Research has demonstrated the efficacy of these compounds against several types of viruses, although specific studies on 3-amino-6-bromo-6H-1,2,4-triazin-5-one are not extensively documented.

Investigations into related 1,2,4-triazine structures have shown activity against both RNA and DNA viruses. mdpi.com For instance, certain pyrrolo[2,1-f] tandfonline.comtandfonline.comnih.govtriazines have been identified as potent inhibitors of the influenza A virus (H1N1) in Madin-Darby canine kidney (MDCK) cell cultures. mdpi.com The mechanism for some of these analogs is suggested to be the inhibition of viral neuraminidase. mdpi.com Furthermore, other condensed 1,2,4-triazole derivatives have demonstrated activity against herpes simplex type 1 virus. nih.gov

Anti-HIV Activity and Related Research

The 1,2,4-triazine scaffold has been a subject of interest in the development of novel anti-HIV agents. researchgate.netnih.gov Numerous derivatives have been synthesized and evaluated for their ability to inhibit the human immunodeficiency virus type 1 (HIV-1), primarily by targeting the viral enzyme reverse transcriptase (RT). mdpi.comnih.govresearchgate.net These compounds are often classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.comnih.gov

One study detailed the synthesis of 1-substituted 3-(3,5-dimethylbenzyl)triazine analogs, which replaced the uracil (B121893) skeleton of known NNRTIs. nih.gov Several of these compounds showed potent anti-HIV-1 activity in MT-4 cells, with half-maximal effective concentrations (EC50) in the submicromolar range. nih.govresearchgate.net For example, a dihydro-1-(4-aminobenzyl)triazine analog demonstrated an EC50 of 0.110 µM with a high selectivity index (SI) of 909. nih.gov The presence of an amino group on the benzyl (B1604629) substituent at the N1 position of the triazine ring was found to enhance antiviral potency. nih.gov Another study on fluorine-substituted 1,2,4-triazinones also reported very good anti-HIV activity in MT-4 cells for several of the synthesized compounds. researchgate.net

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |

|---|---|---|---|---|---|

| N1-(4-aminobenzyl)triazine 4c | 0.068 | 47 | 691 | MT-4 | nih.gov |

| Unsubstituted benzyltriazine 4a | 0.19 | >100 | >526 | MT-4 | nih.gov |

| Dihydro-1-(4-aminobenzyl)triazine analog | 0.110 | >100 | 909 | MT-4 | nih.gov |

| Fluorinated 1,2,4-triazinone (Compound 5) | Reported as having "very good anti-HIV activity" | MT-4 | researchgate.net | ||

| Fluorinated 1,2,4-triazinone (Compound 11) | Reported as having "very good anti-HIV activity" | MT-4 | researchgate.net |

Anti-inflammatory Properties and Related Mechanistic Investigations

Derivatives of the 1,2,4-triazine scaffold are well-documented for their anti-inflammatory properties. ijpsr.inforesearchgate.net The primary mechanism underlying this activity is often attributed to the dual inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX). tandfonline.comnih.govnih.gov

The COX enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and significantly upregulated during inflammatory processes. tandfonline.com Many synthetic 1,2,4-triazine derivatives have demonstrated selective inhibition of COX-2, which is a desirable trait for anti-inflammatory agents as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors. tandfonline.comnih.govnih.gov In addition to COX inhibition, many of these compounds also target 5-LOX or 15-LOX, enzymes responsible for the production of pro-inflammatory leukotrienes. nih.govresearchgate.net

Mechanistic studies have shown that 1,2,4-triazine derivatives can suppress inflammatory responses by inhibiting the advanced glycation end products (AGEs)-receptor (RAGE) signaling pathway. unibs.it This inhibition leads to the downregulation of downstream inflammatory mediators such as NF-κβ and p38, and a reduction in the production of prostaglandin (B15479496) E2 (PGE2). unibs.it For example, novel 1,2,4-triazine-quinoline hybrids have been shown to potently inhibit COX-2 and 15-LOX and reduce the production of nitric oxide (NO), reactive oxygen species (ROS), TNF-α, and IL-6 in LPS-activated macrophage cells. nih.govnih.gov

| Compound Class | Target Enzyme | Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| 5,6-diphenyl-1,2,4-triazine-3-thiol (Compound 6k) | COX-2 | IC50 = 0.33 µM | researchgate.net |

| 5,6-diphenyl-1,2,4-triazine-3-thiol (Compound 6k) | 5-LOX | IC50 = 4.90 µM | researchgate.net |

| 1,2,4-triazine-quinoline hybrid (Compound 8e) | COX-2 | IC50 = 0.047 µM (SI = 265.9) | nih.govnih.gov |

| 1,2,4-triazine-quinoline hybrid (Compound 8e) | 15-LOX | IC50 = 1.81 µM | nih.govnih.gov |

| 3-(hydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine (Compound G11) | COX-2 | 78% inhibition at 10 µM | tandfonline.com |

| 3-(hydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine (Compound G11) | COX-1 | 50% inhibition at 10 µM | tandfonline.com |

Antioxidant Activity Investigations and Mechanisms

The 1,2,4-triazine core is found in various synthetic compounds that have been investigated for their antioxidant properties. researchgate.netfrontiersin.orgnih.gov The mechanism of action for these compounds typically involves scavenging free radicals or reducing oxidized metal ions, thereby mitigating oxidative stress. tandfonline.comnih.gov

Several in vitro assays are commonly used to evaluate the antioxidant capacity of these derivatives. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of a compound to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) ion. tandfonline.comtandfonline.com The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays measure the capacity of a compound to scavenge stable free radicals. nih.gov

Studies on different series of 1,2,4-triazine derivatives have demonstrated significant antioxidant potential. For example, in a study of 3-(hydrazinyl)-1,2,4-triazines, several compounds showed potent activity in the FRAP assay. tandfonline.comtandfonline.com Another investigation on hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one found them to be highly active antioxidants, with some compounds being twice as active as the standard, ascorbic acid. researchgate.net The presence of hydrazine (B178648) and amino groups on the triazine ring appears to contribute significantly to the observed antiglycation and antioxidant activities. unibs.it

| Compound/Derivative Series | Assay | Key Finding | Reference |

|---|---|---|---|

| 3-(hydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine (Compound G10) | FRAP | Identified as having the highest antioxidant activity in the series. | tandfonline.comtandfonline.com |

| Hydrazones of 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one | Not Specified | Identified as the most active antioxidants; 3 compounds were twice as active as ascorbic acid. | researchgate.net |

| 1,3,5-Triazine (B166579) analogues with phenol/stilbene motifs | ABTS | EC50 values (17.16–27.78 µM) were ~5 times lower than standards Trolox and ascorbic acid. | nih.gov |

| Spiro-1,2,4-triazines | Not Specified | Reported to have high antioxidant power due to NH and OH functional groups. | frontiersin.org |

Other Reported Biological Activities (e.g., Anticonvulsant - focusing on mechanistic understanding and SAR, not clinical)

The 1,2,4-triazine scaffold is a key structural feature in several anticonvulsant agents, most notably Lamotrigine. researchgate.net Research into derivatives of this class has focused on understanding the structure-activity relationships (SAR) that govern their efficacy. The accepted pharmacophore for anticonvulsant activity in this class includes an aryl binding site (a lipophilic group), a hydrogen bonding domain, and an electron donor group. researchgate.net

The primary mechanism of action for many 1,2,4-triazine-based anticonvulsants is the blockade of voltage-gated sodium channels. wikipedia.orgpsychscenehub.comnih.gov This action stabilizes neuronal membranes and inhibits the presynaptic release of excitatory amino acid neurotransmitters, such as glutamate (B1630785) and aspartate. researchgate.netwikipedia.orgpsychscenehub.comnih.gov Some analogs may also interact with voltage-gated calcium channels. researchgate.netwikipedia.orgnih.govresearchgate.net

SAR studies have shown that substitutions on the aryl ring at the C-6 position of the triazine core significantly influence activity. The presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo), on the phenyl ring is a common feature in potent analogs. researchgate.net This suggests that the 6-bromo substitution in this compound could be a relevant feature for potential anticonvulsant activity.

Structural Analogs to Known Anticonvulsants (e.g., Lamotrigine)

Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is a prominent anticonvulsant drug that serves as a crucial reference for the design of new 1,2,4-triazine analogs. researchgate.netwikipedia.orgresearchgate.net Its structure highlights the importance of the diamino-1,2,4-triazine core and a halogen-substituted phenyl group at the C-6 position for potent activity. researchgate.net

Numerous studies have been dedicated to synthesizing and evaluating analogs of Lamotrigine. researchgate.net For instance, a series of 5,6-bisaryl-1,2,4-triazine derivatives were synthesized and evaluated in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. researchgate.net Compounds with bis(4-bromophenyl) substituents showed significant protection in both models, reinforcing the role of halogenated aryl groups in the pharmacophore. researchgate.net The compound this compound shares the core 3-amino-1,2,4-triazine structure and features a halogen at the C-6 position, aligning it with the general structural requirements observed in this class of anticonvulsants.

Advanced Applications in Chemical Sciences Excluding Clinical

Agrochemical Research and Development

The 1,2,4-triazine (B1199460) scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. The structural characteristics of 3-amino-6-bromo-6H-1,2,4-triazin-5-one suggest its potential utility in this sector.

Many commercial herbicides are derivatives of 1,2,4-triazin-5-one. scirp.orggoogle.com These compounds are known to act by inhibiting photosynthesis, a vital process for plant survival. The primary mode of action for this class of herbicides is the disruption of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

The herbicide molecule binds to the D1 protein within the PSII complex, specifically at the QB binding site. This binding event blocks the electron transport chain, preventing the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The interruption of electron flow halts CO2 fixation and the production of ATP and NADPH, which are essential for plant growth.

The ultimate death of the plant, however, is not due to starvation alone. The blockage of the electron transport chain leads to the formation of highly reactive oxygen species (ROS), such as triplet chlorophyll (B73375) and singlet oxygen. These ROS initiate a cascade of damaging reactions, including lipid peroxidation and protein degradation, which destroy cell membranes. This leads to membrane leakage, rapid cell desiccation, and ultimately, plant death. The herbicidal efficacy of several 1,2,4-triazinone derivatives has been well-documented, showing activity against a range of broadleaf and grassy weeds. jcsp.org.pkresearchgate.net

| Step | Description | Consequence |

|---|---|---|

| 1. Binding | The triazine herbicide molecule binds to the D1 protein at the QB site of the Photosystem II complex. | Competition with the native plastoquinone (B1678516) molecule. |

| 2. Electron Transport Blockage | Electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) is interrupted. | Cessation of linear electron transport. |

| 3. Energy Accumulation | Light energy absorbed by chlorophyll cannot be dissipated through the electron transport chain. | Formation of excited triplet chlorophyll (3Chl*). |

| 4. Reactive Oxygen Species (ROS) Formation | Triplet chlorophyll reacts with ground-state oxygen (3O2) to form highly reactive singlet oxygen (1O2). | Initiation of oxidative stress. |

| 5. Cellular Damage | Singlet oxygen and other ROS cause lipid peroxidation and protein degradation. | Loss of membrane integrity, chlorophyll bleaching, and cell death. |

Beyond herbicidal applications, the broader family of 1,2,4-triazine derivatives has been investigated for a range of pesticidal activities. These compounds have shown potential as fungicides, insecticides, and antimicrobial agents. jcsp.org.pkijpsr.inforesearchgate.net The nitrogen-rich heterocyclic system is a key feature in many biologically active molecules. The specific substitution pattern on the triazine ring, such as the presence of amino and halogen groups in this compound, can be tailored to interact with specific biological targets in pests. Research into related 3-thioxo-1,2,4-triazin-5-one derivatives has highlighted their potential as biocidal agents, further supporting the exploration of the target compound in broader pest management contexts. scirp.org

Materials Science Applications

The electronic properties of the 1,2,4-triazine ring make it an attractive component for the design of novel organic materials with applications in electronics and coordination chemistry.

The 1,2,4-triazine nucleus is inherently electron-deficient due to the presence of three electronegative nitrogen atoms in the six-membered ring. This property makes it an excellent building block for n-type organic semiconductors and as an acceptor unit in dyes for dye-sensitized solar cells (DSSCs). nih.gov

In the context of DSSCs, organic dyes are often designed with a Donor-π-Acceptor (D-π-A) architecture. The triazine moiety can serve as a powerful acceptor (A) component. When incorporated into a dye molecule, the triazine core helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates efficient electron injection from the excited dye into the conduction band of a semiconductor like titanium dioxide (TiO₂). The performance of DSSCs relies heavily on the dye's ability to absorb light and efficiently transfer electrons. Various 1,2,4-triazine derivatives have been synthesized and investigated as sensitizers in DSSCs, demonstrating their potential in solar energy conversion. nih.govresearchgate.netrsc.org The structure of this compound, with its electron-deficient core and sites for synthetic modification (the amino and bromo groups), makes it a promising platform for developing new D-π-A dyes.

| Dye Structure Type | Key Feature | Reported Power Conversion Efficiency (PCE) | Reference Concept |

|---|---|---|---|

| D-π-A with Triazine Acceptor | Utilizes the electron-deficient nature of the triazine core. | ~3.63% | researchgate.net |

| Triazine-Linked Porphyrin Dyads | Combines the light-harvesting of porphyrin with the triazine linker. | up to 5.28% | rsc.org |

| Star-Shaped Triazine Dyes | Multi-chromophore systems built around a central triazine core. | up to 4.29% | nih.gov |

Heterocyclic compounds containing nitrogen and oxygen atoms, such as 1,2,4-triazin-5-ones, are excellent ligands for the formation of metal complexes. scirp.org The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate with a wide range of metal ions. The ability of 4-amino-1,2,4-triazine derivatives to chelate with transition metal ions to form stable complexes has been noted. researchgate.net

The formation of such coordination compounds can lead to materials with interesting catalytic, magnetic, or photophysical properties. For instance, metal complexes of triazine derivatives have been studied for their catalytic activity and biological relevance. nih.govmdpi.com The specific geometry and electronic structure of the resulting complex are dictated by the metal ion and the substitution pattern on the triazine ligand. The this compound molecule offers multiple potential coordination sites (the ring nitrogens, the exocyclic amino group, and the carbonyl oxygen), making it a versatile ligand for creating novel coordination polymers and discrete metal complexes.

Role as Versatile Building Blocks in Organic Synthesis

Halogenated heterocyclic compounds are among the most valuable intermediates in organic synthesis due to their reactivity in a variety of coupling and substitution reactions. The presence of a bromine atom at the C6 position of this compound makes it a highly versatile synthetic building block.

The carbon-bromine bond provides a reactive handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. evitachem.com This allows for the straightforward synthesis of more complex molecules with tailored electronic and physical properties.

Furthermore, the bromine atom can be displaced by various nucleophiles. A notable example from the literature involves the closely related compound, 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, which serves as a starting material for a range of derivatives. acs.org In that work, the bromo group was readily replaced by a benzyloxy group. acs.org The amino group at the C3 position also offers a site for further functionalization, such as acylation or condensation reactions. researchgate.net This dual functionality—a reactive halogen and a nucleophilic amino group on a stable heterocyclic core—renders this compound a powerful platform for the construction of diverse molecular architectures for applications in medicinal chemistry, materials science, and agrochemicals. researchgate.netresearchgate.netnih.gov

Based on a comprehensive review of scientific literature, there is currently no specific research available detailing the development and application of fluorescent probes and labeling agents derived solely from the chemical compound “this compound”.

While the broader class of 1,2,4-triazine derivatives has been investigated for various applications in materials science and medicinal chemistry, including some instances of fluorescent properties, the direct utilization of this compound in the development of fluorescent probes and labeling agents is not documented in the available research. Scientific studies on this specific compound have not yet explored its potential in this area of advanced chemical sciences. Therefore, no detailed research findings or data tables on its fluorescence properties or applications as a labeling agent can be provided at this time.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation 3-Amino-6-bromo-6H-1,2,4-triazin-5-one Derivatives

The progression from broad screening to targeted drug development is increasingly reliant on rational, structure-based design. For derivatives of this compound, future efforts will focus on leveraging detailed structural information of biological targets to create molecules with superior potency and selectivity. Techniques such as X-ray crystallography and computational molecular modeling are central to this approach, allowing researchers to visualize how triazine derivatives bind to the active sites of enzymes or receptors. nih.govacs.orgmdpi.com

One prominent strategy is molecular hybridization, where the core triazine structure is combined with other pharmacologically active moieties to enhance its therapeutic effect. nih.govnih.gov For instance, a library of 3-amino-1,2,4-triazine derivatives was designed and synthesized to selectively inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer metabolism. nih.govnih.gov By understanding the pharmacophore requirements for biological activity, novel sulfonamides incorporating the 1,2,4-triazine (B1199460) moiety have also been designed to target specific cancer cell lines. mdpi.comnih.gov This structure-guided approach was successfully used to optimize 1,2,4-triazine derivatives as potent and selective antagonists for the adenosine (B11128) A2A receptor, a target for Parkinson's disease, by modeling their fit within the receptor's binding pocket. nih.govacs.org

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets. Stereochemistry—the specific spatial arrangement of atoms—plays a pivotal role in drug design, as biological systems are inherently chiral. ijpsr.com Future research will increasingly focus on controlling the stereochemistry of this compound derivatives to enhance their therapeutic profiles.

Binding affinity can differ significantly between enantiomers and diastereomers of a chiral drug. ijpsr.com By synthesizing stereochemically pure compounds, researchers can isolate the most active and least toxic isomer, leading to more effective and safer drugs. Furthermore, controlling the molecule's conformation (its shape due to rotation around single bonds) is crucial. mdpi.com Designing derivatives with restricted conformations can lock the molecule into its most active shape for binding, thereby increasing potency and reducing off-target effects. Conformational analysis through theoretical calculations and X-ray crystallography will be instrumental in designing these next-generation derivatives with optimized 3D structures for enhanced biological activity. mdpi.comnih.gov

Multi-Targeting Approaches in Biological Applications

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. This complexity has spurred the development of multi-target inhibitors, single molecules designed to interact with several biological targets simultaneously. The 1,2,4-triazine scaffold is a promising framework for creating such multifunctional ligands. nih.gov

A notable example is the design of 1,2,4-triazine derivatives for Alzheimer's disease. nih.gov Researchers synthesized new 3-hydrazinyl-1,2,4-triazines that not only inhibit beta-secretase 1 (BACE1), a key enzyme in amyloid plaque formation, but also possess metal-chelating and antioxidant properties. nih.gov This multi-pronged approach addresses several aspects of Alzheimer's pathology with a single compound. Another study identified a 1,2,4-triazine derivative bearing an indole (B1671886) moiety as a promising multi-target lead candidate for further investigation. researchgate.net Future research will likely expand this strategy, modifying the this compound core to incorporate functionalities that can simultaneously modulate different targets involved in a specific disease, potentially leading to more effective therapies.

Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of complex 1,2,4-triazine derivatives is evolving beyond traditional batch chemistry towards more efficient, sustainable, and scalable methods. Advanced methodologies such as photoredox catalysis and microwave-assisted synthesis are becoming instrumental in accelerating the discovery and production of these compounds.

Photoredox catalysis, which uses visible light to drive chemical reactions, offers mild conditions for forming complex bonds. liverpool.ac.ukacs.org This technique has been used to create covalent triazine frameworks and is being explored for the synthesis of diverse heterocyclic compounds. liverpool.ac.uk Microwave-assisted synthesis has also proven highly effective, significantly reducing reaction times and often increasing yields for 1,2,4-triazine derivatives compared to conventional heating methods. researchgate.net Other green chemistry approaches, such as sonochemistry (using ultrasound) and the use of eco-friendly solvents like water, are also being adopted to create more sustainable synthetic protocols. mdpi.comresearchgate.netnih.gov

| Methodology | Principle | Advantages for Triazine Synthesis | Reference(s) |

| Photoredox Catalysis | Uses visible light to initiate single-electron transfer, enabling novel bond formations. | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. | liverpool.ac.uk, acs.org |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and uniformly. | Drastically reduced reaction times (minutes vs. hours), improved yields, enhanced reaction control. | mdpi.com, researchgate.net |

| Sonochemistry | Employs high-frequency sound waves to create localized high-pressure/temperature zones. | Enhanced reaction rates, improved yields, can enable synthesis in aqueous media. | mdpi.com, researchgate.net |

| Flow Chemistry | Reagents are pumped through a reactor for continuous reaction. | Precise control over reaction parameters, improved safety, easy scalability, and potential for automation. | N/A |

Deeper Mechanistic Elucidation at the Molecular and Cellular Level

While many 1,2,4-triazine derivatives have shown promising biological activity, a deeper understanding of their precise mechanisms of action is a critical future research goal. Moving beyond identifying if a compound works to understanding how it works at the molecular and cellular levels is essential for optimizing drug candidates and predicting potential side effects.

Future studies will increasingly employ advanced techniques to unravel these mechanisms. For example, cellular mechanistic studies on 3-amino-1,2,4-triazine derivatives designed as PDK inhibitors confirmed their ability to disrupt the PDK/PDH metabolic axis, leading to impaired cellular metabolism and ultimately triggering apoptotic cancer cell death. nih.govnih.gov Similarly, research into other derivatives has explored their role in modulating inflammatory pathways, such as the AGE-RAGE signaling cascade, which is relevant in diabetic complications. unibs.it Molecular docking studies are frequently used to predict how these compounds bind to their target proteins, providing insights that can guide further structural modifications. mdpi.comnih.govresearchgate.net The integration of proteomics, genomics, and advanced imaging techniques will be crucial for mapping the complete cellular response to these compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The discovery and optimization of new drugs is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to accelerate this pipeline. These computational approaches are being applied to the design of 1,2,4-triazine derivatives to predict their activity, optimize their properties, and identify the most promising candidates for synthesis.

| AI/ML Application | Description | Impact on Triazine Research | Reference(s) |

| Virtual Screening | Computationally screening vast libraries of virtual compounds against a biological target. | Rapidly identifies potential hit compounds from millions of possibilities, saving time and resources. | acs.org |

| QSAR Modeling | (Quantitative Structure-Activity Relationship) Models that correlate chemical structure with biological activity. | Predicts the activity of new, unsynthesized triazine derivatives, guiding design efforts. | N/A |

| Lead Optimization | Using algorithms to suggest modifications to a lead compound to improve potency, selectivity, or ADME properties. | Accelerates the optimization cycle by prioritizing the most promising chemical modifications. | nih.gov |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Helps to identify and eliminate compounds with poor pharmacokinetic or safety profiles early in the discovery process. | mdpi.com, researchgate.net |

Sustainable and Environmentally Conscious Synthesis of Triazine Derivatives

In line with global efforts to reduce the environmental impact of chemical manufacturing, a significant future direction is the development of sustainable and "green" synthetic routes for triazine derivatives. This involves minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency.

Researchers have already developed novel green protocols for synthesizing triazine derivatives using methods like microwave-assisted and ultrasound-assisted synthesis. mdpi.comnih.gov These techniques not only accelerate reactions but can also enable the use of more environmentally friendly solvents, such as water, thereby reducing reliance on volatile organic compounds. researchgate.net The development of catalytic, one-pot reactions and domino annulation strategies further contributes to sustainability by reducing the number of synthetic steps and purification processes required, which in turn minimizes chemical waste. researchgate.netcrossref.orgrsc.org The ongoing focus will be on designing synthetic pathways that are not only efficient and high-yielding but also economically viable and environmentally benign from start to finish.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-amino-6-bromo-6H-1,2,4-triazin-5-one derivatives, and how are reaction conditions optimized?

- Methodological Answer : Derivatives are synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing 3-hydrazino-6-aryl-1,2,4-triazin-5-one with active electrophiles (e.g., 4-nitrobenzoyl isothiocyanate) in THF or ethanol/pyridine yields thioxo-triazole or triazine hybrids . Solvent polarity dictates reaction pathways: non-polar solvents favor attack on electrophilic N=C=S groups, while polar solvents promote attack on O=C-N moieties. Optimization involves monitoring reaction progress via TLC and adjusting temperature/time to maximize yield .

Q. How are spectroscopic techniques (FT-IR, NMR) used to confirm the structure of triazinone derivatives?

- Methodological Answer :

- FT-IR : Key absorptions include ν(C=S) at 1200–1180 cm⁻¹ (confirming thioxo groups) and ν(NH₂) at 3200–3100 cm⁻¹. Absence of ν(CN) at ~2200 cm⁻¹ indicates successful addition reactions .

- ¹H NMR : NH₂ protons appear as broad singlets at ~3.5 ppm, while =NH protons resonate at ~5.5 ppm. Aromatic protons and alkyl substituents are identified via splitting patterns and integration .

Q. What in vitro assays are used to evaluate the antibacterial activity of triazinone derivatives?

- Methodological Answer : Disk diffusion and MIC (Minimum Inhibitory Concentration) assays against Gram-positive (B. subtilis, S. lutea) and Gram-negative (E. coli, P. aeruginosa) bacteria. For example, compounds 4 , 5 , and 7 showed MIC values of 12.5–25 µg/mL against P. aeruginosa, outperforming tetracycline controls. Activity correlates with thioxo-triazole moieties and 4-nitrophenol substituents .

Advanced Research Questions

Q. How do solvent polarity and electrophilic centers influence reaction mechanisms in triazinone chemistry?

- Methodological Answer : Polar solvents (e.g., ethanol/pyridine) stabilize charged intermediates, directing nucleophilic attack to O=C-N groups. Non-polar solvents (e.g., THF) favor attack on N=C=S due to reduced solvation of electrophilic sulfur. Mechanistic pathways are validated by isolating intermediates (e.g., compounds 4 and 5 ) and analyzing their spectral signatures . Computational studies (DFT) can further map transition states and charge distribution.

Q. What structural features enhance the bioactivity of triazinone derivatives, and how are QSAR models applied?

- Methodological Answer : QSAR studies highlight that:

- Thioxo-1,2,4-triazole moieties increase bactericidal activity by forming bioconjugated systems with triazinone nuclei.

- Electron-withdrawing groups (e.g., nitro) enhance membrane penetration.

- Hydrophobic substituents (e.g., aryl groups) improve binding to bacterial enzymes.

Molecular descriptors (logP, polar surface area) are calculated using software like MOE, and regression models correlate substituent effects with MIC data .

Q. How does X-ray crystallography elucidate hydrogen-bonding networks in triazinone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular N–H⋯N and N–H⋯O bonds. For 3-amino-6-bromo-1,2,4-triazin-5-one derivatives, hydrogen-bonding patterns (e.g., graph sets R₂²(8) and C₁¹(6)) stabilize crystal packing. These interactions inform solubility and stability predictions for drug formulation .

Q. What strategies are employed to design triazinone-metal complexes for antioxidant applications?

- Methodological Answer : Schiff base formation between triazinone amines and aldehydes yields ligands for metal coordination (e.g., Cu²⁺, Zn²⁺). Antioxidant activity is assessed via DPPH radical scavenging assays. Fluorinated α-aminophosphonic acid derivatives (e.g., 6a–f ) show enhanced activity (IC₅₀ = 8–12 µM) due to electron-withdrawing fluorine atoms stabilizing radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.